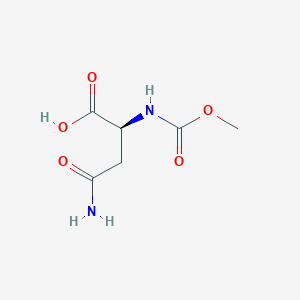
Nalpha-Methoxycarbonyl-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Methoxycarbonyl)-L-asparagine is a derivative of the amino acid L-asparagine, where the carboxyl group is esterified with a methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (methoxycarbonyl)-L-asparagine typically involves the esterification of L-asparagine. One common method is the reaction of L-asparagine with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of (methoxycarbonyl)-L-asparagine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized acid catalysts can also enhance the efficiency of the process.
化学反応の分析
Types of Reactions: (Methoxycarbonyl)-L-asparagine can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxyl group under acidic or basic conditions.
Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.
Substitution: The methoxy group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Amidation: Carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: L-asparagine and methanol.
Amidation: N-substituted asparagine derivatives.
Substitution: Various substituted asparagine derivatives depending on the nucleophile used.
科学的研究の応用
(Methoxycarbonyl)-L-asparagine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its role in protein modification and as a potential probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (methoxycarbonyl)-L-asparagine depends on its specific application. In biochemical studies, it can act as a substrate or inhibitor for enzymes that recognize asparagine or its derivatives. The ester group can be hydrolyzed by esterases, releasing L-asparagine and methanol, which can then participate in various metabolic pathways.
類似化合物との比較
L-Asparagine: The parent amino acid, which lacks the methoxycarbonyl group.
N-Acetyl-L-asparagine: Another derivative where the amino group is acetylated instead of esterified.
L-Asparagine Methyl Ester: Similar to (methoxycarbonyl)-L-asparagine but with a methyl ester group instead of a methoxycarbonyl group.
Uniqueness: (Methoxycarbonyl)-L-asparagine is unique due to the presence of the methoxycarbonyl group, which imparts different chemical properties compared to other derivatives. This modification can influence its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
1437-23-6 |
|---|---|
分子式 |
C6H10N2O5 |
分子量 |
190.15 g/mol |
IUPAC名 |
(2S)-4-amino-2-(methoxycarbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H10N2O5/c1-13-6(12)8-3(5(10)11)2-4(7)9/h3H,2H2,1H3,(H2,7,9)(H,8,12)(H,10,11)/t3-/m0/s1 |
InChIキー |
CDPRLLAEGXGMGP-VKHMYHEASA-N |
異性体SMILES |
COC(=O)N[C@@H](CC(=O)N)C(=O)O |
正規SMILES |
COC(=O)NC(CC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


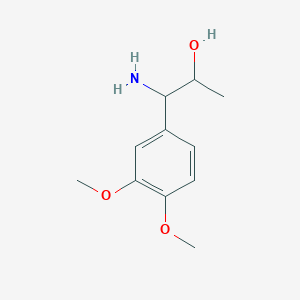
![4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hcl](/img/structure/B13045329.png)
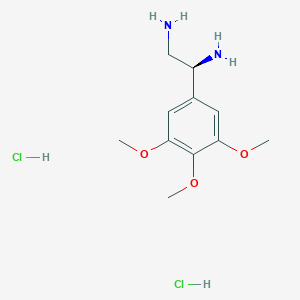
![3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B13045337.png)
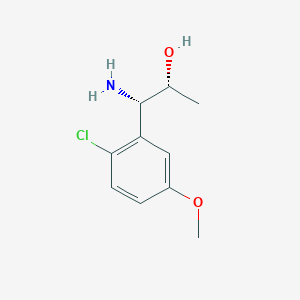
![(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol](/img/structure/B13045341.png)
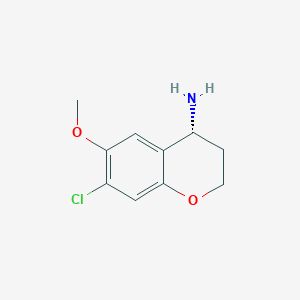

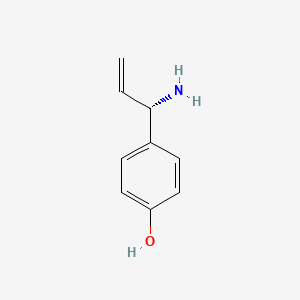

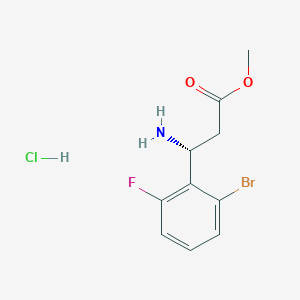
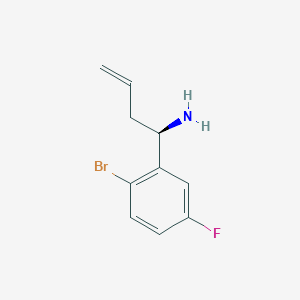
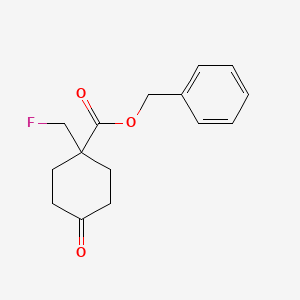
![5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B13045374.png)
